(1R)-1-phenylethane-1-sulfonamide
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Overview
Description
(1R)-1-phenylethane-1-sulfonamide is an organic compound characterized by the presence of a phenyl group attached to an ethane backbone, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenylethane-1-sulfonamide typically involves the reaction of (1R)-1-phenylethanol with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which subsequently reacts with ammonia or an amine to yield the sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(1R)-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-phenylethane-1-sulfonamide: The enantiomer of (1R)-1-phenylethane-1-sulfonamide with similar chemical properties but different biological activity.
Benzene sulfonamide: A simpler sulfonamide compound with a benzene ring instead of a phenylethane backbone.
Toluene sulfonamide: Contains a toluene group attached to the sulfonamide moiety.
Uniqueness
This compound is unique due to its chiral center, which can result in enantioselective interactions with biological targets. This property makes it a valuable compound in the development of chiral drugs and catalysts.
Properties
CAS No. |
150850-07-0 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(1R)-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m1/s1 |
InChI Key |
SPSQEKCXVRMSBW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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